molecular formula C16H16N4O3 B555445 L-Histidine 7-amido-4-methylcoumarin CAS No. 191723-64-5

L-Histidine 7-amido-4-methylcoumarin

Cat. No. B555445
M. Wt: 312.32 g/mol
InChI Key: YSUYDFDITKBMJW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidine 7-amido-4-methylcoumarin (H7AMC) is a fluorescent derivative of the amino acid histidine, which is commonly used in scientific research to study the biochemical and physiological effects of histidine. H7AMC is a highly versatile compound, as it can be used as a fluorescent marker for protein labeling, as a fluorescent probe for studying the structure of proteins, and as a fluorescent reporter for monitoring the activity of enzymes. Additionally, H7AMC is a valuable tool for studying the structure and function of proteins in living cells, as it can be used to measure and quantify the levels of histidine and its derivatives in cells.

Scientific Research Applications

Fluorogenic Substrate for Enzyme Assays

"L-Histidine 7-amido-4-methylcoumarin" and its derivatives are widely used as fluorogenic substrates in enzyme assays. These compounds are designed to release highly fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic action, facilitating the quantification of enzyme activities. For instance, it has been employed in the assays for histone deacetylases (HDACs), a key target for chemotherapeutic intervention, providing a sensitive, nonisotopic method for drug discovery (Wegener et al., 2003). Similarly, its use extends to creating fluorogenic substrates for detecting serine proteases, demonstrating its versatility in biochemical assays (Ishida et al., 2021).

Protein and DNA Structure Studies

In addition to enzyme assays, "L-Histidine 7-amido-4-methylcoumarin" is involved in the study of protein and DNA structures. Vibrational spectroscopy techniques, including vibrational absorption, circular dichroism, and Raman spectroscopy, have been applied to study the structure, hydration, and ligand-binding properties of proteins and DNA, with amino acids like L-histidine playing a significant role in these studies (Jalkanen et al., 2006).

Drug Discovery and Biochemical Analysis

This compound is pivotal in drug discovery, particularly in the identification and characterization of enzyme inhibitors. For example, the synthesis of L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing the key fluorescence amine of 7-amino-4-methylcoumarin, facilitated the sensitive determinations of trypsin and papain, highlighting its application in developing novel therapeutics (Kanaoka et al., 1977).

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUYDFDITKBMJW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426783
Record name L-Histidine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidine 7-amido-4-methylcoumarin

CAS RN

191723-64-5
Record name L-Histidine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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